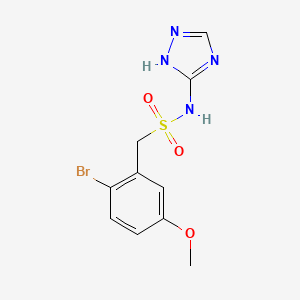
1-(2-bromo-5-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-bromo-5-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide, also known as BMTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BMTM is a sulfonamide derivative that belongs to the class of triazoles and is used as a research tool to investigate the mechanism of action of various biological processes.
Mécanisme D'action
The mechanism of action of 1-(2-bromo-5-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where GABA binds. 1-(2-bromo-5-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide has been shown to increase the affinity of GABA for the receptor, leading to an increase in the inhibitory effect of GABA on neuronal activity.
Biochemical and Physiological Effects
1-(2-bromo-5-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the GABA-A receptor, leading to changes in neuronal activity and behavior. 1-(2-bromo-5-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide has also been shown to have anxiolytic and anticonvulsant effects, which makes it a potential candidate for the treatment of anxiety disorders and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-bromo-5-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide in lab experiments is its ability to selectively modulate the activity of the GABA-A receptor. This allows researchers to investigate the role of the GABA-A receptor in various biological processes. However, one of the limitations of using 1-(2-bromo-5-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 1-(2-bromo-5-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of anxiety disorders and epilepsy. Another direction is to investigate its potential as a tool for investigating the role of the GABA-A receptor in various biological processes. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-bromo-5-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide and its effects on neuronal activity and behavior.
Conclusion
In conclusion, 1-(2-bromo-5-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is commonly used as a tool to investigate the mechanism of action of various biological processes, particularly the GABA-A receptor. 1-(2-bromo-5-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 1-(2-bromo-5-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide can be achieved through the reaction of 2-bromo-5-methoxybenzenesulfonyl chloride with 1H-1,2,4-triazole-5-amine in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and is carried out under reflux for several hours. The resulting product is then purified through recrystallization to obtain pure 1-(2-bromo-5-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide.
Applications De Recherche Scientifique
1-(2-bromo-5-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide has been extensively used in scientific research as a tool to investigate the mechanism of action of various biological processes. It is commonly used as a ligand for the GABA-A receptor, which is a type of neurotransmitter receptor in the brain. 1-(2-bromo-5-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide has been shown to modulate the activity of the GABA-A receptor, leading to changes in neuronal activity and behavior.
Propriétés
IUPAC Name |
1-(2-bromo-5-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O3S/c1-18-8-2-3-9(11)7(4-8)5-19(16,17)15-10-12-6-13-14-10/h2-4,6H,5H2,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXITNJGIWTDIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CS(=O)(=O)NC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-diethoxypropyl)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B6626286.png)



![2-[2-[Ethyl(pyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B6626339.png)
![2-[(4-Bromo-3-methylphenyl)methylsulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B6626351.png)
![N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide](/img/structure/B6626370.png)
![1-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea](/img/structure/B6626377.png)
![N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide](/img/structure/B6626391.png)
![5-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylfuran-2-sulfonamide](/img/structure/B6626393.png)
![N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B6626400.png)
![2-[(Z)-1-(1-tert-butyltriazol-4-yl)-3-phenylprop-1-en-2-yl]-1H-pyrimidin-6-one](/img/structure/B6626407.png)

